(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

概要

説明

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide analog of bombesin, a tetradecapeptide originally isolated from the skin of the European fire-bellied toad. Bombesin and its analogs are known for their ability to bind to bombesin receptors, which are involved in various physiological processes, including the regulation of gastrointestinal motility and the release of gastrointestinal hormones.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

化学反応の分析

Types of Reactions

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used under aqueous conditions.

Substitution: Standard SPPS reagents and conditions are used for amino acid substitution.

Major Products

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptide analogs with modified amino acid sequences.

科学的研究の応用

Molecular Imaging

Radiotracer Development

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) has been utilized as a blocking agent in the development of novel radiotracers for imaging tumors. For instance, studies have demonstrated that co-injection of this compound significantly reduces tumor uptake of radiolabeled bombesin analogs like 68Ga-ProBOMB2 and 177Lu-ProBOMB2 by approximately 65% and 80%, respectively, at one hour post-injection (p.i.) . This property makes it a valuable tool for assessing the specificity and efficacy of bombesin-targeted imaging agents.

Biodistribution Studies

In biodistribution studies involving PC-3 tumor-bearing mice, the compound has been shown to decrease the accumulation of radiotracers in tumors while maintaining low uptake in non-target organs such as the pancreas. This selectivity enhances the potential for precise imaging of prostate cancer lesions while minimizing background noise from surrounding tissues .

Targeted Therapy

Therapeutic Applications

The antagonist properties of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) make it suitable for therapeutic applications in oncology. It can inhibit bombesin receptor-mediated signaling pathways that promote tumor growth and metastasis. Preclinical studies have indicated that this compound can effectively block bombesin receptor activation, leading to reduced tumor proliferation rates in various cancer models .

Combination Therapies

Recent research has explored its use in combination with other therapeutic agents to enhance treatment efficacy. For example, when used alongside radiolabeled compounds, it can improve tumor-to-background ratios, thereby allowing for more effective radiotherapy sessions while reducing side effects associated with non-targeted radiation exposure .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Maina et al., 2021 | Demonstrated significant reduction in tumor uptake of radiotracers with co-injection of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). | Molecular imaging enhancement for prostate cancer detection. |

| Abiraj et al., 2024 | Showed improved pharmacokinetic properties and tumor targeting capabilities when using bombesin antagonists conjugated with different chelates. | Development of targeted radiopharmaceuticals for clinical use. |

| PMC Review, 2009 | Overviewed limited clinical studies indicating the effectiveness of bombesin analogs in targeting prostate cancer. | Insights into potential clinical applications and ongoing research directions. |

作用機序

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways such as the phospholipase C (PLC) pathway. This leads to the release of intracellular calcium and the activation of protein kinase C (PKC), resulting in various cellular responses, including cell proliferation and hormone secretion.

類似化合物との比較

Similar Compounds

Bombesin: The natural peptide from which (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is derived.

Gastrin-Releasing Peptide (GRP): Another bombesin-like peptide with similar receptor binding properties.

Neuromedin B: A peptide that also binds to bombesin receptors but has different physiological effects.

Uniqueness

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is unique due to its specific modifications, including the substitution of D-phenylalanine at position 6, the ethylamide group at position 13, and the deletion of methionine at position 14. These modifications enhance its stability and receptor binding affinity, making it a valuable tool for research and potential therapeutic applications.

生物活性

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic analogue of the natural peptide bombesin, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, receptor interactions, and implications in cancer treatment, supported by data tables and relevant research findings.

Overview of Bombesin and Its Analogs

Bombesin is a neuropeptide originally isolated from the skin of the European frog Bombina orientalis. It plays a significant role in various physiological processes, including gastrin release and thermoregulation. The biological activity of bombesin and its analogs is primarily mediated through bombesin receptors (BBRs), which are classified into three subtypes: BB1 (NMBR), BB2 (GRPR), and BB3.

Structure-Activity Relationship

The structure of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) enhances its binding affinity to bombesin receptors compared to native bombesin. The modifications at positions 6, 13, and 14 are crucial for its increased potency and selectivity.

Key Modifications:

- D-Phe6 : Increases receptor binding affinity.

- Leu-NHEt13 : Enhances stability and bioavailability.

- Des-Met14 : Reduces degradation by peptidases.

Receptor Binding Affinity

The binding affinities of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to various bombesin receptors have been evaluated in several studies. The following table summarizes these affinities:

| Compound | hNMBR (BB1) | hGRPR (BB2) | hBRS-3 (BB3) |

|---|---|---|---|

| Bombesin | 2 nM | 0.07 nM | >3,000 nM |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bn(6-14) | 0.21 nM | 0.048 nM | 1.3 nM |

These results indicate that this analogue exhibits significantly higher affinity for GRPR compared to the natural ligand bombesin .

Functional Studies

Functional assays have demonstrated that (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as an agonist for GRPRs, stimulating intracellular signaling pathways associated with cell proliferation and survival. For instance, studies have shown that this compound can promote cell growth in GRPR-expressing cancer cell lines such as prostate cancer cells .

Cancer Imaging and Therapy

Recent advancements in radiolabeled bombesin analogs have paved the way for novel imaging techniques and targeted therapies in oncology. For example:

- 68Ga-labeled Bombesin : Used for PET imaging to identify GRPR-positive tumors.

- Theranostic Approaches : The combination of diagnostic imaging with therapeutic agents like Cu-67 SAR-Bombesin has shown promise in treating metastatic castrate-resistant prostate cancer (mCRPC) .

Case Studies

- Prostate Cancer : A clinical trial involving 67Cu SAR-Bombesin demonstrated safety and efficacy in patients with GRPR-expressing lesions who were unresponsive to conventional therapies. Initial results indicated a favorable safety profile with significant tumor uptake observed during imaging .

- Gastrointestinal Tumors : In another study, the use of bombesin analogs improved imaging outcomes in patients with gastrointestinal stromal tumors (GIST), especially when traditional imaging modalities yielded inconclusive results .

特性

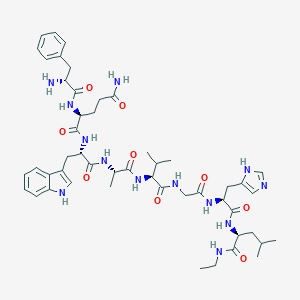

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMRDYNGJCBNPA-BZFHMXIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。